7-(4-bromophenyl)-1-(butan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound is characterized by the presence of a bromophenyl group, a sec-butyl group, a sulfanyl group, and a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide.
Attachment of the sec-butyl group: This can be done through alkylation reactions using sec-butyl halides.
Incorporation of the sulfanyl group: This step may involve thiolation reactions using thiolating agents.
Addition of the trifluoromethyl group: This is typically achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include catalysts (e.g., palladium catalysts), solvents (e.g., dichloromethane, ethanol), and specific temperature and pressure conditions.
Scientific Research Applications
7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific cancer-related enzymes and pathways.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group and other substituents play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and chemical properties due to variations in their substituents. Examples of similar compounds include:
Pyrido[2,3-d]pyrimidine derivatives with different halogen substituents: (e.g., chloro, fluoro).
Compounds with different alkyl or aryl groups: attached to the pyrido[2,3-d]pyrimidine core.
Derivatives with different functional groups: (e.g., hydroxyl, amino) that influence their reactivity and biological activity.
The uniqueness of 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15BrF3N3OS |
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Molecular Weight |
458.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-1-butan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H15BrF3N3OS/c1-3-9(2)25-15-14(16(26)24-17(25)27)12(18(20,21)22)8-13(23-15)10-4-6-11(19)7-5-10/h4-9H,3H2,1-2H3,(H,24,26,27) |
InChI Key |
XNGRXJWPPWQJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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